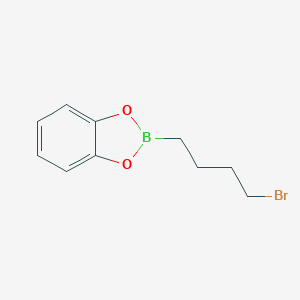

2-(4-Bromobutyl)-1,3,2-benzodioxaborole

Description

Properties

IUPAC Name |

2-(4-bromobutyl)-1,3,2-benzodioxaborole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BBrO2/c12-8-4-3-7-11-13-9-5-1-2-6-10(9)14-11/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRCQJNMXARNMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2=CC=CC=C2O1)CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393678 | |

| Record name | 2-(4-Bromobutyl)-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142172-51-8 | |

| Record name | 2-(4-Bromobutyl)-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-butylboronic acid catechol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Bromobutyl)-1,3,2-benzodioxaborole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(4-bromobutyl)-1,3,2-benzodioxaborole, a valuable bifunctional reagent in organic synthesis. The primary synthetic route involves the hydroboration of 5-bromo-1-pentene with catecholborane. This document outlines the detailed experimental protocol, key quantitative data, and the underlying chemical principles of the synthesis. Furthermore, it illustrates the reaction pathway and experimental workflow through diagrams and discusses the utility of the title compound as a precursor in cross-coupling reactions, which are pivotal in the development of novel pharmaceutical agents.

Introduction

This compound is a key intermediate possessing both a boronate ester and an alkyl bromide functionality. This unique structural combination allows for sequential or orthogonal chemical transformations. The benzodioxaborole moiety is a stable and versatile precursor for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds, a cornerstone of modern drug discovery. The terminal bromoalkyl chain provides a handle for subsequent nucleophilic substitution or further cross-coupling reactions. This guide details the efficient synthesis of this important building block.

Synthesis Pathway

The synthesis of this compound is achieved through the hydroboration of 5-bromo-1-pentene using catecholborane (1,3,2-benzodioxaborole). Hydroboration is an addition reaction where a boron-hydrogen bond adds across a carbon-carbon double bond. For terminal alkenes such as 5-bromo-1-pentene, the reaction proceeds with high regioselectivity, yielding the anti-Markovnikov product where the boron atom attaches to the terminal carbon atom.

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the final product. While a specific yield for this reaction is not widely reported in the literature, similar hydroborations of unactivated terminal alkenes with catecholborane typically proceed in good to excellent yields.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Refractive Index (n20/D) |

| 5-Bromo-1-pentene | C₅H₉Br | 149.03 | Liquid | 1.464 |

| Catecholborane | C₆H₅BO₂ | 119.92 | Liquid | 1.507 |

| This compound | C₁₀H₁₂BBrO₂ | 269.92 | Liquid (presumed) | 1.5362[1] |

Experimental Protocol

The following protocol is adapted from a well-established procedure for the hydroboration of terminal alkynes with catecholborane and is applicable to the synthesis of this compound.[2] All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) as organoboranes can be sensitive to air and moisture.

Materials:

-

5-Bromo-1-pentene (1.0 eq)

-

Catecholborane (1.05 eq)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

Apparatus:

-

A three-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a dropping funnel, and a thermometer.

-

Inert atmosphere setup (nitrogen or argon line with bubbler).

-

Heating mantle or oil bath.

-

Standard glassware for workup and purification.

Procedure:

-

Reaction Setup: Assemble the reaction apparatus and dry it thoroughly. The apparatus is then flushed with a slow stream of nitrogen or argon.

-

Charging the Flask: To the flask, add 5-bromo-1-pentene and the anhydrous solvent.

-

Addition of Catecholborane: Slowly add catecholborane to the stirred solution of 5-bromo-1-pentene via the dropping funnel at room temperature. An exothermic reaction may be observed. Maintain the reaction temperature between 25-30 °C using a water bath if necessary.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC or GC analysis. If the reaction is sluggish, the mixture can be gently heated to 40-50 °C.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The structure of the synthesized this compound can be confirmed by standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl chain protons, with the terminal CH₂ group adjacent to the bromine atom appearing as a triplet around 3.4 ppm. The protons of the catechol aromatic ring will appear in the region of 6.9-7.2 ppm. The CH₂ group attached to the boron atom will be observed as a triplet at a higher field.

-

¹³C NMR: The carbon NMR spectrum will show four distinct signals for the butyl chain and signals for the aromatic carbons of the benzodioxaborole moiety.

-

¹¹B NMR: The ¹¹B NMR spectrum should exhibit a broad singlet characteristic of a tricoordinate boron atom in a boronate ester, typically in the range of δ 25-35 ppm.

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the product (269.92 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching frequencies for the alkyl and aromatic groups, as well as B-O stretching vibrations.

Applications in Drug Development

The synthesized this compound is a versatile intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery and development.

References

Technical Guide: Physicochemical Properties of 2-Bromo-1,3,2-Benzodioxaborole

A comprehensive analysis of a key intermediate in boron chemistry.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive search for the physicochemical properties of "2-(4-Bromobutyl)-1,3,2-benzodioxaborole" did not yield specific data. This suggests that the compound may be novel or not widely reported in publicly available literature. Therefore, this technical guide focuses on the closely related and well-documented precursor, 2-Bromo-1,3,2-benzodioxaborole , which is essential for the synthesis of various 2-substituted-1,3,2-benzodioxaboroles.

Core Physicochemical Properties

2-Bromo-1,3,2-benzodioxaborole, also known as B-bromocatecholborane, is a versatile reagent in organic synthesis. Its key physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 51901-85-0 | [1][2][3][4] |

| Molecular Formula | C₆H₄BBrO₂ | [1][2][3] |

| Molecular Weight | 198.81 g/mol | [1][2][3] |

| Appearance | White to amber to dark purple powder to lump | [4] |

| Melting Point | 51-53 °C (lit.) | [2][4] |

| Boiling Point | 76 °C at 9 mmHg (lit.) | [2][4] |

| Density | 1.67±0.1 g/cm³ (Predicted) | [4] |

| Flash Point | 42 °C (107.6 °F) - closed cup | [2] |

| Storage Temperature | 2-8°C | [2][4] |

Experimental Protocols

Synthesis of 2-Bromo-1,3,2-benzodioxaborole

A common method for the synthesis of 2-Bromo-1,3,2-benzodioxaborole involves the reaction of catechol with boron tribromide.

Materials:

-

Catechol

-

Boron tribromide (BBr₃)

-

Methylene chloride (CH₂Cl₂)

Procedure:

-

A solution of boron tribromide in methylene chloride is prepared in a round bottom flask and cooled to -78°C.

-

Solid catechol is slowly added to the cooled solution over a period of several hours.

-

The reaction mixture is allowed to warm to room temperature and is stirred overnight.

-

The solvent and any excess hydrogen bromide are removed by distillation under reduced pressure (20 mm Hg).

-

The resulting residue is transferred to a new flask using a minimal amount of methylene chloride and is then evaporated overnight under vacuum.

-

The solid product is carefully melted while slowly reducing the pressure.

-

The final product is distilled at a head temperature of approximately 95°C under a pressure of 10-15 mm Hg.

-

The distilled liquid crystallizes upon cooling to yield colorless 2-bromo-1,3,2-benzodioxaborole.

Purification

Purification of 2-Bromo-1,3,2-benzodioxaborole can be achieved by fractional distillation.[4]

Procedure:

-

The crude product is maintained at 20°C under a pressure of 15 mm Hg for a period of time to remove volatile impurities.

-

Fractional distillation is then performed to obtain the pure compound.

Reactivity and Applications

2-Bromo-1,3,2-benzodioxaborole is a valuable intermediate in organic chemistry. The bromine atom can be readily displaced by a variety of nucleophiles, allowing for the synthesis of a wide range of 2-substituted-1,3,2-benzodioxaboroles. These compounds, in turn, are precursors to boronic acids, which are extensively used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.

The general reactivity of the boronic acid functional group involves an equilibrium between the neutral, trigonal planar sp² hybridized form and an anionic, tetrahedral sp³ hybridized form upon interaction with a Lewis base. This property is fundamental to its role in catalysis and as a building block in supramolecular chemistry and materials science.

References

An In-depth Technical Guide to 2-(4-Bromobutyl)-1,3,2-benzodioxaborole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Properties and Structure

| Property | Estimated Value/Information |

| Molecular Formula | C₁₀H₁₂BBrO₂ |

| Molecular Weight | 254.92 g/mol |

| Structure | A benzodioxaborole ring with a 4-bromobutyl group attached to the boron atom. |

| CAS Number | Not assigned or not publicly available. The key precursor, (4-Bromobutyl)boronic acid, has the CAS number 61632-72-2.[1] |

| Physical State | Likely a solid at room temperature, based on similar benzodioxaborole derivatives. |

Synthesis

The most direct and common method for the synthesis of 2-(4-Bromobutyl)-1,3,2-benzodioxaborole is the condensation reaction between (4-Bromobutyl)boronic acid and catechol. This reaction proceeds with the elimination of two molecules of water and is typically carried out in a non-polar solvent with azeotropic removal of water to drive the equilibrium towards the product.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Experimental Protocol: Synthesis of 2-Alkyl-1,3,2-benzodioxaboroles (General Procedure)

This protocol is a generalized procedure based on the synthesis of similar 2-alkyl-1,3,2-benzodioxaboroles.

Materials:

-

Alkylboronic acid (e.g., n-butylboronic acid as an analogue for (4-Bromobutyl)boronic acid) (1.0 eq)

-

Catechol (1.0 eq)

-

Toluene (or another suitable solvent for azeotropic water removal)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add the alkylboronic acid (1.0 eq) and catechol (1.0 eq).

-

Add a sufficient volume of toluene to suspend the reactants.

-

Heat the mixture to reflux with vigorous stirring.

-

Continuously remove water via the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization or chromatography if necessary. For many applications, the crude product may be of sufficient purity.[2]

Spectroscopic Characterization (Estimated Data)

The following tables provide estimated ¹H and ¹³C NMR chemical shifts for this compound based on data for analogous compounds.

Table 1: Estimated ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 - 7.00 | m | 4H | Aromatic protons of the catechol ring |

| ~3.45 | t | 2H | -CH₂-Br |

| ~1.90 | m | 2H | -CH₂-CH₂Br |

| ~1.60 | m | 2H | B-CH₂-CH₂- |

| ~1.10 | t | 2H | B-CH₂- |

Table 2: Estimated ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~148.5 | C-O (aromatic) |

| ~122.0 | CH (aromatic) |

| ~112.0 | CH (aromatic) |

| ~34.0 | -CH₂-Br |

| ~32.0 | -CH₂-CH₂Br |

| ~28.0 | B-CH₂-CH₂- |

| ~20.0 (broad) | B-CH₂- |

Mass Spectrometry (MS) Fragmentation

In mass spectrometry, this compound is expected to exhibit characteristic fragmentation patterns. The molecular ion peak (M⁺) should be observable. Key fragmentation pathways would likely involve the loss of the bromine atom, cleavage of the butyl chain, and fragmentation of the benzodioxaborole ring.

Figure 2: Predicted major fragmentation pathways.

Applications in Research and Drug Development

The dual functionality of this compound makes it a valuable reagent in several areas:

-

Linker Chemistry: The bromobutyl group can act as a linker to attach the benzodioxaborole moiety to other molecules of interest, such as proteins, peptides, or solid supports. The catechol ester provides a stable, yet potentially cleavable, protecting group for the boronic acid.

-

Cross-Coupling Reactions: While the primary reactive site is the alkyl bromide, the boronic ester can potentially participate in Suzuki-Miyaura cross-coupling reactions under specific conditions, allowing for the formation of carbon-carbon bonds.

-

Synthesis of Boronic Acid Derivatives: The catechol ester can be hydrolyzed under acidic conditions to yield the free (4-Bromobutyl)boronic acid, which is a versatile reagent in its own right.

Logical Workflow for a Potential Application:

Figure 3: Potential synthetic utility workflow.

Safety and Handling

Boronic acids and their esters should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Alkyl bromides are alkylating agents and should be treated as potentially toxic and mutagenic. Refer to the Safety Data Sheet (SDS) for (4-Bromobutyl)boronic acid and catechol for specific handling and disposal information.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols and data are based on generalized procedures and estimations for analogous compounds. Researchers should always consult relevant literature and perform their own risk assessments before conducting any experiments.

References

Reactivity of 2-(4-Bromobutyl)-1,3,2-benzodioxaborole with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2-(4-bromobutyl)-1,3,2-benzodioxaborole with various nucleophiles. This compound is a valuable bifunctional reagent, possessing both a reactive alkyl bromide moiety for nucleophilic substitution and a benzodioxaborole group, a protected boronic acid, which can participate in a variety of cross-coupling reactions. This duality makes it a significant building block in the synthesis of complex molecules, particularly in the field of drug discovery and development. This document details the expected reaction pathways with common nucleophiles, provides representative experimental protocols, and presents the anticipated outcomes in a structured format.

Introduction

This compound is a key intermediate for the introduction of a butyl-benzodioxaborole moiety into organic molecules. The presence of the terminal bromine atom on the butyl chain allows for facile nucleophilic substitution reactions, enabling the formation of carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds. The benzodioxaborole group, a catechol-protected boronic acid, is relatively stable to a range of reaction conditions, yet can be readily deprotected or utilized directly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide will focus on the reactivity of the bromobutyl portion of the molecule.

General Reaction Pathway

The primary reaction pathway for this compound with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction. The nucleophile attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion as the leaving group.

An In-depth Technical Guide on the Spectroscopic Data of 2-(4-Bromobutyl)-1,3,2-benzodioxaborole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, MS) for the compound 2-(4-Bromobutyl)-1,3,2-benzodioxaborole. Due to the limited availability of published experimental data for this specific molecule, this document outlines a plausible synthetic protocol and presents predicted spectroscopic characteristics based on established principles and data from analogous compounds. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of novel benzodioxaborole derivatives.

Experimental Protocols

A viable synthetic route to this compound involves the reaction of a Grignard reagent, prepared from 1,4-dibromobutane, with a suitable catecholborane precursor, such as 2-isopropoxy-1,3,2-benzodioxaborole.

Synthesis of this compound

Materials:

-

Magnesium turnings

-

1,4-dibromobutane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal)

-

2-Isopropoxy-1,3,2-benzodioxaborole

-

Anhydrous pentane or hexane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Dissolve 1,4-dibromobutane in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add a small portion of the dibromobutane solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has started, add the remaining dibromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent, 4-bromobutylmagnesium bromide.

-

-

Reaction with 2-Isopropoxy-1,3,2-benzodioxaborole:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve 2-isopropoxy-1,3,2-benzodioxaborole in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the 2-isopropoxy-1,3,2-benzodioxaborole solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether or THF.

-

Combine the organic layers and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

-

Spectroscopic Data Presentation

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on typical values for similar functional groups and molecular environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.00 | m | 4H | Ar-H |

| 3.45 | t | 2H | -CH₂-Br |

| 1.95 | p | 2H | -CH₂-CH₂Br |

| 1.60 | p | 2H | B-CH₂-CH₂- |

| 1.10 | t | 2H | B-CH₂- |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 150.5 | Ar-C -O |

| 122.0 | Ar-C H |

| 112.0 | Ar-C H |

| 34.0 | -C H₂-Br |

| 32.5 | -C H₂-CH₂Br |

| 28.0 (broad) | B-C H₂- |

| 25.0 | B-CH₂-C H₂- |

Note: The carbon atom directly attached to boron (B-CH₂) is expected to show a broad signal due to quadrupolar relaxation of the boron nucleus.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 - 3010 | m | Aromatic C-H stretch |

| 2950 - 2850 | s | Aliphatic C-H stretch |

| 1600, 1475 | m | Aromatic C=C stretch |

| 1350 - 1310 | s | B-O stretch |

| 1250 | s | Aromatic C-O stretch |

| 1100 | s | B-C stretch |

| 740 | s | Ortho-disubstituted benzene C-H bend |

| 650 - 550 | m | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 270/268 | 40/40 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 189 | 10 | [M - C₄H₈Br]⁺ |

| 149 | 100 | [C₈H₁₀BO₂]⁺ |

| 135 | 30 | [C₄H₈Br]⁺ |

| 120 | 20 | [C₆H₄BO₂]⁺ |

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for this compound.

An In-depth Technical Guide to 2-(4-Bromobutyl)-1,3,2-benzodioxaborole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Bromobutyl)-1,3,2-benzodioxaborole, a bifunctional organoboron compound with significant potential in synthetic organic chemistry. Due to its unique structure, featuring a reactive C-Br bond and a versatile boronate ester, this molecule serves as a valuable building block for the introduction of functionalized butyl chains in the synthesis of complex organic molecules, including pharmacologically active compounds. This document details its molecular structure, proposed synthesis, physicochemical properties, and key applications, with a focus on its role in cross-coupling reactions.

Molecular Structure and Properties

This compound consists of a central 1,3,2-benzodioxaborole ring system to which a 4-bromobutyl group is attached at the boron atom. The benzodioxaborole moiety, derived from catechol, provides stability and influences the reactivity of the boronate ester. The terminal bromine atom on the butyl chain offers a reactive site for nucleophilic substitution or further cross-coupling reactions.

While specific experimental data for this compound is not widely available in the literature, its properties can be inferred from analogous B-alkylcatecholboranes and related organoboron compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 2-Bromo-1,3,2-benzodioxaborole[1] | Catecholborane[2] |

| Molecular Formula | C₁₀H₁₂BBrO₂ | C₆H₄BBrO₂ | C₆H₅BO₂ |

| Molecular Weight | 254.92 g/mol | 198.81 g/mol | 119.92 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Colorless solid | Colorless liquid |

| Boiling Point | Not available | 76 °C @ 9 mmHg | 50 °C @ 50 mmHg[2] |

| Melting Point | Not available | 51-53 °C | 12 °C[2] |

| Solubility | Soluble in common organic solvents (e.g., THF, dichloromethane, toluene) | Soluble in common organic solvents | Soluble in common organic solvents |

Synthesis

A plausible and efficient method for the synthesis of this compound involves the reaction of catecholborane with 4-bromo-1-butene via a hydroboration reaction. This method is advantageous as it starts from readily available materials and proceeds with high regioselectivity, placing the boron atom at the terminal position of the alkyl chain.

References

Navigating the Uncharted: A Technical Guide to the Hazards and Safety Precautions for 2-(4-Bromobutyl)-1,3,2-benzodioxaborole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2-(4-Bromobutyl)-1,3,2-benzodioxaborole. The following in-depth technical guide has been compiled by extrapolating data from the SDS of its constituent chemical moieties: 2-Bromo-1,3,2-benzodioxaborole and alkyl bromides , specifically 1-Bromobutane . This guide is intended to provide a comprehensive overview of the potential hazards and recommended safety precautions. It is imperative to handle this compound with the utmost care, treating it as a substance with unknown and potentially significant hazards.

Hazard Identification and Classification

Based on the hazardous properties of its components, this compound is anticipated to be a hazardous substance. The benzodioxaborole moiety is classified as a flammable solid and is corrosive, causing severe skin burns and eye damage. Alkyl bromides are known irritants and can be harmful.

GHS Hazard Classification (Anticipated)

| Hazard Class | Hazard Category | GHS Hazard Statement | Rationale |

| Flammable Solids | Category 1 | H228: Flammable solid | Based on 2-Bromo-1,3,2-benzodioxaborole. |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | Based on 2-Bromo-1,3,2-benzodioxaborole. |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | Based on 2-Bromo-1,3,2-benzodioxaborole. |

| Skin Irritation | Category 2 | H315: Causes skin irritation | Based on 1-Bromobutane. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Based on 1-Bromobutane. |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | Based on 1-Bromobutane. |

GHS Label Elements (Anticipated)

-

Pictograms:

-

Flame (GHS02)

-

Corrosion (GHS05)

-

Exclamation Mark (GHS07)

-

-

Signal Word: Danger

-

Hazard Statements:

-

H228: Flammable solid.

-

H314: Causes severe skin burns and eye damage.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

Prevention: P210, P240, P241, P260, P261, P264, P271, P280

-

Response: P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P332+P313, P337+P313, P362+P364

-

Storage: P403+P233, P405

-

Disposal: P501

-

Physical and Chemical Properties (Predicted)

Quantitative data for this compound is not available. The following table presents data for its components.

| Property | 2-Bromo-1,3,2-benzodioxaborole | 1-Bromobutane |

| Molecular Formula | C₆H₄BBrO₂ | C₄H₉Br |

| Molecular Weight | 198.81 g/mol | 137.02 g/mol |

| Appearance | Solid | Light yellow liquid |

| Melting Point | 51-53 °C | -112 °C |

| Boiling Point | 76 °C @ 9 mmHg | 100 - 104 °C |

| Flash Point | 42 °C (closed cup) | 10 °C |

Experimental Protocols: Safe Handling and Emergency Procedures

Given the anticipated hazards, stringent safety protocols are mandatory.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Gloves: Wear impervious gloves (e.g., nitrile, neoprene).

-

Clothing: Wear a flame-retardant lab coat and consider additional chemical-resistant clothing.

-

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if working outside a fume hood or if dust/aerosols are generated.

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: The compound is expected to be flammable. Combustion may produce toxic and corrosive gases, including carbon oxides and hydrogen bromide.[2]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE. Avoid breathing dust/vapors and contact with skin and eyes. Remove all sources of ignition.[2]

-

Environmental Precautions: Prevent entry into drains and waterways.

-

Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, dike the area and collect the material.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[2] Keep away from heat, sparks, and open flames.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow this chemical to enter the environment.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of a research chemical with unknown or extrapolated hazard data.

References

An In-depth Technical Guide to 2-(4-Bromobutyl)-1,3,2-benzodioxaborole: Synthesis, Properties, and Potential Applications

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-(4-Bromobutyl)-1,3,2-benzodioxaborole, a specialized organoboron compound. Due to the limited direct literature on this specific molecule, this guide focuses on its probable synthetic routes, derived from established organoboron chemistry, and its potential applications in research and development.

Introduction and Historical Context

Physicochemical Properties and Spectroscopic Data

While specific experimental data for this compound is not extensively published, the expected properties can be inferred from its constituent parts and related known compounds.

Table 1: Physicochemical Properties of this compound and Key Precursors

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| This compound | C₁₀H₁₂BBrO₂ | 269.92 | Not available | Not available |

| Catecholborane | C₆H₅BO₂ | 119.92 | 50 @ 50 mmHg | 12 |

| 2-Bromo-1,3,2-benzodioxaborole | C₆H₄BBrO₂ | 198.81 | 76 @ 9 mmHg[1] | 51-53[1] |

| 1-Bromo-4-iodobutane | C₄H₈BrI | 294.82 | 85-87 @ 15 mmHg | Not available |

Expected Spectroscopic Data:

-

¹H NMR: Resonances corresponding to the aromatic protons of the benzodioxaborole core, and characteristic signals for the butyl chain protons, including a triplet deshielded by the bromine atom.

-

¹³C NMR: Aromatic carbons of the benzodioxaborole moiety and four distinct signals for the butyl chain carbons.

-

¹¹B NMR: A single broad peak characteristic of a tricoordinate boron atom in this chemical environment.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern due to the presence of bromine.

Synthetic Pathways

The synthesis of this compound is most plausibly achieved through the reaction of a suitable Grignard reagent with a benzodioxaborole precursor. An alternative, though likely less direct, route could involve the hydroboration of a terminal alkene followed by functional group manipulation.

Synthesis via Grignard Reaction

This is the most probable and direct synthetic route. It involves the preparation of a Grignard reagent from a 1,4-dihalobutane and its subsequent reaction with a suitable benzodioxaborole derivative.

Synthesis via Hydroboration (Hypothetical)

A less direct, multi-step approach could involve the hydroboration of a protected 4-bromo-1-butene derivative with catecholborane, followed by deprotection.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on the Grignard reaction pathway, which is inferred to be the most viable.

Preparation of 4-Bromobutylmagnesium Halide

Materials:

-

1-Bromo-4-iodobutane

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for initiation)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, prepare a solution of 1-bromo-4-iodobutane in anhydrous diethyl ether.

-

Add a small amount of the 1-bromo-4-iodobutane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.

-

Once the reaction has started, add the remaining 1-bromo-4-iodobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. The resulting grey solution is the Grignard reagent.

Synthesis of this compound

Materials:

-

4-Bromobutylmagnesium halide solution (prepared as above)

-

2-Isopropoxy-1,3,2-benzodioxaborole or 2-Bromo-1,3,2-benzodioxaborole

-

Anhydrous diethyl ether or THF

Procedure:

-

In a separate flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 2-isopropoxy-1,3,2-benzodioxaborole in anhydrous diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared 4-bromobutylmagnesium halide solution from the dropping funnel to the cooled solution of the benzodioxaborole precursor with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Potential Applications in Drug Development and Research

While specific applications of this compound are not documented, its structure suggests several potential uses for researchers and drug development professionals.

-

Bifunctional Linker: The presence of both a boronate ester and an alkyl bromide allows this molecule to act as a versatile linker. The bromide can undergo nucleophilic substitution to attach to a molecule of interest, while the benzodioxaborole moiety can be used in cross-coupling reactions or serve as a recognition element. This is particularly relevant in the development of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools.

-

Precursor to Boronic Acids: The benzodioxaborole group can be readily hydrolyzed to the corresponding boronic acid. The resulting 4-bromobutylboronic acid would be a valuable building block in Suzuki-Miyaura cross-coupling reactions to introduce a functionalizable alkyl chain onto aromatic or heteroaromatic cores.

-

Fragment-Based Drug Discovery: The benzodioxaborole motif is a known pharmacophore in several approved drugs and clinical candidates. This compound could serve as a starting fragment in fragment-based screening campaigns, with the bromobutyl chain providing a vector for fragment evolution.

Conclusion

This compound is a compound with significant potential in synthetic organic chemistry and medicinal chemistry. Although its direct discovery and history are not well-documented, its synthesis can be confidently predicted based on established methodologies in organoboron chemistry. The experimental protocols and potential applications outlined in this guide are intended to provide a solid foundation for researchers interested in exploring the utility of this versatile bifunctional molecule. Further research into its synthesis, characterization, and application is warranted to fully elucidate its capabilities.

References

An In-depth Technical Guide on the Theoretical and Experimental Aspects of 2-(4-Bromobutyl)-1,3,2-benzodioxaborole

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Benzodioxaboroles are a class of organoboron compounds that have garnered significant interest in medicinal chemistry and materials science.[1][2] The boron atom in the dioxaborole ring can engage in reversible covalent bonding, a feature that has been exploited in the design of enzyme inhibitors.[1] This document provides a theoretical framework for the study of 2-(4-Bromobutyl)-1,3,2-benzodioxaborole, a novel derivative. We will explore its hypothetical synthesis, potential reactivity, and a roadmap for its computational analysis. The presence of a reactive 4-bromobutyl chain offers a handle for further functionalization, making this a potentially versatile building block in drug discovery and covalent organic frameworks.[2][3]

Physicochemical and Structural Properties (Hypothetical)

The exact properties of this compound are yet to be determined. However, we can extrapolate expected values based on its constituent parts and related known compounds like 2-Bromo-1,3,2-benzodioxaborole.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Molecular Formula | C₁₀H₁₂BBrO₂ | Chemical Structure |

| Molecular Weight | ~254.92 g/mol | Sum of Atomic Weights |

| Physical Form | Likely a solid at room temperature | Based on 2-Bromo-1,3,2-benzodioxaborole (m.p. 51-53 °C) |

| Solubility | Expected to be soluble in aprotic organic solvents (e.g., THF, Dichloromethane) | General property of similar organoboron compounds |

| Boiling Point | Expected to be higher than 2-Bromo-1,3,2-benzodioxaborole (76 °C at 9 mmHg) | Due to increased molecular weight and chain length |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound would involve the reaction of a suitable 4-bromobutylboron dihalide with catechol or the reaction of a 4-bromobutylboronic acid with catechol. An alternative approach could be the reaction of 2-bromo-1,3,2-benzodioxaborole with a Grignard reagent derived from 1,4-dibromobutane. Below is a detailed hypothetical protocol for a synthesis starting from catechol and 4-bromobutylboron dichloride.

Synthesis of this compound

Reaction: Catechol + 4-Bromobutylboron dichloride → this compound + 2 HCl

Experimental Protocol:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add catechol (1.10 g, 10 mmol) and anhydrous dichloromethane (50 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Boron Reagent: Add a solution of 4-bromobutylboron dichloride (10 mmol) in dichloromethane (20 mL) dropwise to the cooled catechol solution over 30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.

-

Workup: Remove the solvent under reduced pressure. The resulting residue can be purified by vacuum distillation or column chromatography on silica gel to yield the target compound.

Diagram 1: Proposed Synthesis Workflow

Caption: Workflow for the proposed synthesis of the target molecule.

Theoretical and Computational Studies

Theoretical studies are crucial for understanding the electronic structure, stability, and reactivity of novel molecules. Drawing inspiration from computational investigations on 2-phenyl-1,3,2-benzodioxaborole, a similar approach can be applied to our target compound.[2][3]

Proposed Computational Workflow

-

Geometry Optimization: The 3D structure of the molecule would be optimized using Density Functional Theory (DFT) methods (e.g., B3LYP functional with a 6-311+G(d,p) basis set). This will provide the most stable conformation and key structural parameters.

-

Spectroscopic Predictions: Vibrational frequencies (IR) and NMR chemical shifts can be calculated from the optimized geometry to aid in experimental characterization.

-

Electronic Properties: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) and identify the nature of electronic transitions.

-

Reactivity Analysis: The frontier molecular orbitals (HOMO and LUMO) can be analyzed to predict sites of electrophilic and nucleophilic attack. The reactivity of the C-Br bond can be computationally modeled.

Table 2: Key Parameters for Computational Analysis

| Parameter | Computational Method | Information Gained |

| Optimized Geometry | DFT (e.g., B3LYP/6-311+G(d,p)) | Bond lengths, bond angles, dihedral angles |

| Vibrational Frequencies | DFT Frequency Calculation | Predicted IR spectrum for experimental comparison |

| NMR Chemical Shifts | GIAO method within DFT | Predicted ¹H, ¹³C, and ¹¹B NMR spectra |

| Electronic Transitions | TD-DFT | UV-Vis absorption maxima (λ_max), oscillator strengths |

| Molecular Orbitals | DFT | HOMO-LUMO gap, reactivity indices |

Diagram 2: Logical Workflow for Theoretical Studies

Caption: A logical workflow for the computational analysis of the molecule.

Potential in Drug Development

The benzoxaborole moiety is a key pharmacophore in several FDA-approved drugs, such as the antifungal tavaborole and the anti-inflammatory crisaborole.[1] These drugs function by targeting specific enzymes through the formation of a reversible covalent bond between the boron atom and a hydroxyl group in the enzyme's active site.

Hypothetical Signaling Pathway Interaction

The this compound molecule could be envisioned as a warhead for targeted covalent inhibitors. The benzodioxaborole group could bind to a target protein, while the bromobutyl chain acts as an electrophile, forming a permanent covalent bond with a nearby nucleophilic residue (e.g., cysteine, histidine).

Diagram 3: Hypothetical Mechanism of Action

Caption: A potential mechanism for targeted covalent inhibition.

Conclusion

While this compound remains a theoretically conceived molecule, this guide outlines a clear path for its synthesis, characterization, and computational analysis. Its bifunctional nature—a benzodioxaborole core for potential reversible binding and a reactive alkyl halide for covalent linkage—makes it an intriguing candidate for further research, particularly in the development of novel therapeutic agents and advanced materials. The protocols and workflows presented here provide a solid foundation for any researcher venturing into the study of this or similar novel benzodioxaborole derivatives.

References

- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - Electronic Spectroscopy of 2âPhenyl-1,3,2-benzodioxaborole and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks - figshare - Figshare [figshare.com]

- 3. Electronic Spectroscopy of 2-Phenyl-1,3,2-benzodioxaborole and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling using 2-(4-Bromobutyl)-1,3,2-benzodioxaborole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, a cornerstone in modern organic synthesis and medicinal chemistry.[1][2] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[3] While traditionally employed for C(sp²)–C(sp²) bond formation, recent advancements have expanded its scope to include the challenging C(sp²)–C(sp³) coupling, which is of particular interest to the pharmaceutical industry for creating drug candidates with greater three-dimensional character.[4]

This document provides detailed application notes and a protocol for the use of a specific bifunctional reagent, 2-(4-Bromobutyl)-1,3,2-benzodioxaborole , in Suzuki-Miyaura coupling reactions. This reagent is an alkylboronic ester that serves as a versatile building block, enabling the introduction of a four-carbon alkyl chain onto an aromatic or heteroaromatic core. The terminal bromide on this chain offers a reactive handle for subsequent functionalization, making it a valuable tool in the synthesis of complex molecules and libraries of compounds for drug discovery. Organoboron compounds, particularly boronic acids and their esters, are instrumental in accelerating drug discovery by enabling the efficient assembly of complex molecular architectures.[5] Benzoxaboroles, a class of cyclic boronic esters, have shown significant bioactivities and are present in FDA-approved drugs.[6][7]

Advantages of Using this compound

-

Air and Moisture Stability: Like many boronic esters, this compound is generally more stable and easier to handle compared to the corresponding boronic acid, reducing the likelihood of decomposition and protodeboronation.[1]

-

Bifunctional Nature: The presence of a terminal bromo group allows for post-coupling modifications, such as nucleophilic substitutions or further cross-coupling reactions, providing a strategic advantage in multi-step syntheses.

-

Access to C(sp²)-C(sp³) Linkages: This reagent is ideal for constructing alkyl-aryl bonds, a motif increasingly important in pharmaceutical compounds.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide, forming a Pd(II) complex.

-

Transmetalation: The organoboron reagent (this compound) transfers its alkyl group to the palladium center, a step that is typically facilitated by a base.

-

Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the final carbon-carbon bond, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Experimental Protocols

The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Reaction conditions should be optimized for specific substrates.

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water mixture, toluene/water mixture)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

-

Schlenk flask or reaction tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio, 5 mL).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (3-24 hours). Monitor the reaction progress by TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or CH₂Cl₂ (3 x 25 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative, hypothetical reaction conditions and expected yields for the coupling of this compound with various aryl bromides. These are based on typical outcomes for C(sp²)-C(sp³) Suzuki-Miyaura couplings of primary alkylboronic esters.[4]

| Entry | Aryl Bromide (Ar-Br) | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | 85 |

| 2 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | Cs₂CO₃ (3.0) | Toluene/H₂O (10:1) | 100 | 8 | 78 |

| 3 | 2-Bromopyridine | Pd(OAc)₂/SPhos (2) | K₃PO₄ (2.5) | Dioxane/H₂O (5:1) | 80 | 18 | 72 |

| 4 | Methyl 4-bromobenzoate | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 16 | 81 |

Application in Drug Development: A Synthetic Pathway

The bifunctional nature of this compound makes it a valuable reagent for synthesizing libraries of compounds for structure-activity relationship (SAR) studies. An aromatic core, relevant to a particular biological target, can be coupled with the bromobutyl chain, which can then be further functionalized.

For example, the terminal bromide can be displaced by various nucleophiles (amines, azides, thiols, etc.) to generate a diverse set of analogs. The azide can be further modified via click chemistry. This strategy allows for the rapid exploration of the chemical space around a core scaffold.

Conclusion

This compound is a highly useful and versatile reagent for the Suzuki-Miyaura cross-coupling reaction. Its stability and bifunctional nature provide significant advantages for the synthesis of complex organic molecules, particularly in the field of drug discovery and development. The protocols and data presented herein serve as a guide for researchers to effectively utilize this building block in their synthetic endeavors. As with any chemical reaction, optimization of the conditions for each specific substrate is recommended to achieve the best results.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. The synthesis of benzoxaboroles and their applications in medicinal chemistry | Scilit [scilit.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-(4-Bromobutyl)-1,3,2-benzodioxaborole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-(4-bromobutyl)-1,3,2-benzodioxaborole with various aryl and heteroaryl halides. This versatile reaction enables the synthesis of a wide range of 4-arylbutan-1-ol precursors, which are valuable intermediates in the development of novel therapeutics and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[1] The use of this compound as the organoboron partner allows for the introduction of a functionalized four-carbon chain, which can be further elaborated, making it a valuable building block in organic synthesis. The benzodioxaborole group offers a stable and efficient coupling partner.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The palladium(0) catalyst first undergoes oxidative addition with the aryl halide. Subsequently, in the presence of a base, the organoboron reagent transmetalates with the palladium(II) complex. The resulting diorganopalladium(II) species then undergoes reductive elimination to yield the desired cross-coupled product and regenerate the palladium(0) catalyst.

Data Presentation

The following table summarizes typical yields for the Suzuki-Miyaura cross-coupling of primary alkylboronic esters with various aryl halides, based on literature precedents for similar substrates.[3][4] These values can serve as a general guide for expected outcomes when using this compound.

| Entry | Aryl Halide Partner | Product | Typical Yield (%) |

| 1 | 4-Bromoacetophenone | 4-(4-Acetylphenyl)butyl-1-ol (precursor) | 85-95 |

| 2 | 4-Bromobenzonitrile | 4-(4-Cyanophenyl)butyl-1-ol (precursor) | 80-90 |

| 3 | 1-Bromo-4-methoxybenzene | 4-(4-Methoxyphenyl)butyl-1-ol (precursor) | 75-85 |

| 4 | 2-Bromopyridine | 4-(Pyridin-2-yl)butyl-1-ol (precursor) | 70-80 |

| 5 | 1-Bromo-2-(trifluoromethyl)benzene | 4-(2-(Trifluoromethyl)phenyl)butyl-1-ol (precursor) | 65-75 |

| 6 | 1-Chloro-4-nitrobenzene | 4-(4-Nitrophenyl)butyl-1-ol (precursor) | 60-70 |

Experimental Protocols

General Protocol for the Palladium-Catalyzed Cross-Coupling of this compound with an Aryl Halide

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl or heteroaryl halide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand)

-

Ligand (e.g., SPhos, XPhos, P(t-Bu)₃)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and ligand (if required, in appropriate stoichiometry to the palladium source).

-

Addition of Reagents: Add the base (2.0-3.0 equiv) and the anhydrous solvent.

-

Reaction Conditions: Stir the reaction mixture at the desired temperature (typically between 80-120 °C) for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired cross-coupled product.

Note on the Butyl Bromide Moiety: The bromo group on the butyl chain of the starting material is generally less reactive than the aryl halide under these palladium-catalyzed conditions. However, side reactions involving this functionality are possible, and reaction conditions should be optimized to minimize these.

Visualizations

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols: Synthesis of Functionalized Polymers via Post-Polymerization Modification of a Precursor Polymer to Introduce 2-(4-Bromobutyl)-1,3,2-benzodioxaborole Functionality

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The synthesis of functionalized polymers with precise control over their architecture and properties is of paramount importance in the development of advanced materials for biomedical applications, including drug delivery, tissue engineering, and diagnostics. Polymers incorporating boronate ester functionalities are of particular interest due to their unique ability to interact with diols, enabling applications in glucose sensing and targeted drug delivery. This document outlines a detailed protocol for the synthesis of a functionalized polymer bearing 2-(4-bromobutyl)-1,3,2-benzodioxaborole side chains.

Due to the challenges associated with the direct polymerization of the this compound monomer, this protocol details a more robust and versatile two-step strategy. This approach involves the synthesis of a well-defined precursor polymer containing reactive handles, followed by a post-polymerization modification step to introduce the desired benzodioxaborole functionality. This method offers superior control over the polymer's molecular weight and dispersity, and allows for the straightforward incorporation of various functional groups.

Experimental Protocols

I. Synthesis of Precursor Polymer: Poly(pentafluorophenyl acrylate) (pPFPA)

This protocol describes the synthesis of a reactive precursor polymer, poly(pentafluorophenyl acrylate) (pPFPA), via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. The pPFPA polymer contains activated ester side chains that are amenable to facile nucleophilic substitution with a variety of functional molecules.

Materials:

-

Pentafluorophenyl acrylate (PFPA), >98%

-

2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC), >97%

-

Azobisisobutyronitrile (AIBN), 98%

-

1,4-Dioxane, anhydrous, >99.8%

-

Diethyl ether, anhydrous, >99%

-

Methanol, ACS grade

Procedure:

-

In a dried Schlenk flask equipped with a magnetic stir bar, dissolve pentafluorophenyl acrylate (PFPA) (5.0 g, 21.0 mmol), 2-cyano-2-propyl dodecyl trithiocarbonate (CPDTC) (145 mg, 0.42 mmol), and AIBN (13.8 mg, 0.084 mmol) in anhydrous 1,4-dioxane (10 mL).

-

Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

After the final thaw, backfill the flask with argon and place it in a preheated oil bath at 70°C.

-

Allow the polymerization to proceed for 6 hours with continuous stirring.

-

Quench the polymerization by immersing the flask in an ice bath and exposing the mixture to air.

-

Precipitate the polymer by adding the reaction mixture dropwise into a beaker of cold diethyl ether (200 mL) with vigorous stirring.

-

Collect the precipitated polymer by vacuum filtration and wash it with fresh diethyl ether.

-

Redissolve the polymer in a minimal amount of 1,4-dioxane and re-precipitate it into cold diethyl ether. Repeat this purification step twice.

-

Dry the final pPFPA polymer under vacuum at room temperature overnight.

-

Characterize the polymer by Gel Permeation Chromatography (GPC) to determine its molecular weight (Mn) and dispersity (Đ), and by ¹H and ¹⁹F NMR spectroscopy to confirm its structure.

II. Synthesis of 2-(4-Aminobutyl)-1,3,2-benzodioxaborole

This protocol describes the synthesis of the amine-functionalized benzodioxaborole moiety required for the post-polymerization modification.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Lithium aluminum hydride (LiAlH₄)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether, anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Azidation: In a round-bottom flask, dissolve this compound (5.0 g, 18.6 mmol) in anhydrous DMF (50 mL). Add sodium azide (1.82 g, 28.0 mmol) and stir the mixture at 60°C for 12 hours. After cooling to room temperature, pour the reaction mixture into water (200 mL) and extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain 2-(4-azidobutyl)-1,3,2-benzodioxaborole.

-

Reduction: In a separate flask under an argon atmosphere, prepare a suspension of LiAlH₄ (1.41 g, 37.2 mmol) in anhydrous diethyl ether (100 mL). Cool the suspension to 0°C and add a solution of 2-(4-azidobutyl)-1,3,2-benzodioxaborole (from the previous step) in anhydrous diethyl ether (50 mL) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

-

Work-up: Carefully quench the reaction by the sequential dropwise addition of water (1.4 mL), 15% aqueous NaOH (1.4 mL), and water (4.2 mL). Stir the resulting mixture for 30 minutes, then filter off the aluminum salts. Dry the filtrate over anhydrous MgSO₄ and concentrate under reduced pressure to yield 2-(4-aminobutyl)-1,3,2-benzodioxaborole.

III. Post-Polymerization Modification: Synthesis of Poly(2-(4-butyl)-1,3,2-benzodioxaborole Acrylamide)

This protocol describes the functionalization of the pPFPA precursor polymer with the synthesized amine-functionalized benzodioxaborole.

Materials:

-

Poly(pentafluorophenyl acrylate) (pPFPA)

-

2-(4-Aminobutyl)-1,3,2-benzodioxaborole

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether, anhydrous

Procedure:

-

In a dried Schlenk flask, dissolve pPFPA (1.0 g, approx. 4.2 mmol of ester groups) in anhydrous DMF (20 mL).

-

In a separate vial, dissolve 2-(4-aminobutyl)-1,3,2-benzodioxaborole (1.3 g, 6.3 mmol) and DIPEA (1.1 mL, 6.3 mmol) in anhydrous DMF (5 mL).

-

Add the amine solution to the polymer solution dropwise with stirring under an argon atmosphere.

-

Allow the reaction to proceed at room temperature for 24 hours.

-

Precipitate the functionalized polymer by adding the reaction mixture dropwise into a beaker of cold diethyl ether (200 mL).

-

Collect the polymer by filtration, and then redissolve it in a minimal amount of DMF and re-precipitate into diethyl ether. Repeat this purification step three times to ensure the complete removal of unreacted starting materials and byproducts.

-

Dry the final functionalized polymer under vacuum at 40°C overnight.

-

Characterize the final polymer by GPC, ¹H NMR, and FTIR spectroscopy to confirm the successful functionalization and determine the degree of modification.

Data Presentation

Table 1: Molecular Weight Characteristics of Precursor and Functionalized Polymers (Hypothetical Data)

| Polymer Sample | Mn ( g/mol ) | Đ (Mw/Mn) | Degree of Functionalization (%) |

| Poly(pentafluorophenyl acrylate) (pPFPA) | 25,000 | 1.15 | N/A |

| Poly(2-(4-butyl)-1,3,2-benzodioxaborole Acrylamide) | 32,500 | 1.18 | >95% |

Note: The increase in Mn upon functionalization is consistent with the addition of the benzodioxaborole moiety. The degree of functionalization can be estimated by ¹H NMR spectroscopy by comparing the integration of polymer backbone protons to the protons of the benzodioxaborole side chain.

Visualizations

Application Notes and Protocols for 2-(4-Bromobutyl)-1,3,2-benzodioxaborole in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(4-Bromobutyl)-1,3,2-benzodioxaborole as a versatile chemical tool in the field of drug discovery. Detailed protocols for its key applications are provided, along with quantitative data to guide experimental design.

Application 1: Incorporation of a Flexible Linker via Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent for introducing a four-carbon alkyl chain with a terminal bromide into aryl or heteroaryl scaffolds. This is primarily achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The resulting 4-bromobutyl moiety can serve as a flexible linker for downstream functionalization, such as in the synthesis of bifunctional molecules.

Quantitative Data: Representative Yields in Suzuki-Miyaura Coupling

The following table summarizes typical yields for Suzuki-Miyaura cross-coupling reactions involving alkyl boronic esters with various aryl halides. These values can serve as a benchmark for reaction optimization.

| Entry | Aryl Halide | Boronic Ester Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Alkyl Pinacol Boronate | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 95 |

| 2 | 3-Chloropyridine | Alkyl MIDA Boronate | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane | 80 | 18 | 88 |

| 3 | 2-Bromothiophene | Alkyl Pinacol Boronate | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 |

| 4 | 1-Chloro-4-nitrobenzene | Alkyl Pinacol Boronate | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 110 | 24 | 75 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (1.0 eq)

-

This compound (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To an oven-dried round-bottom flask, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (3 mol%), and base (2.0 eq).

-

Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

-

Add the anhydrous solvent system via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl-substituted 4-bromobutane.

Experimental Workflow Diagram

Application 2: Synthesis of Linkers for Bifunctional Molecules (e.g., PROTACs)

The 4-bromobutyl group installed using this compound is an ideal linker for creating bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[1] They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2]

Logical Workflow for PROTAC Synthesis

Experimental Protocol: Synthesis of a PROTAC Precursor

This protocol outlines the synthesis of a POI-linker conjugate, which can then be reacted with an E3 ligase ligand.

Step 1: Suzuki-Miyaura Coupling (as described in Application 1)

Synthesize the aryl-substituted 4-bromobutane from your POI ligand precursor containing an aryl halide.

Step 2: Nucleophilic Substitution with an E3 Ligase Ligand

Materials:

-

POI-linker intermediate (with terminal bromide, 1.0 eq)

-

E3 ligase ligand with a nucleophilic handle (e.g., a primary amine or phenol, 1.1 eq)

-

Base (e.g., K₂CO₃ or DIPEA, 2.0 eq)

-

Solvent (e.g., DMF or Acetonitrile)

Procedure:

-

Dissolve the POI-linker intermediate (1.0 eq) in the chosen solvent in a round-bottom flask.

-

Add the E3 ligase ligand (1.1 eq) and the base (2.0 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by LC-MS).

-

Once the reaction is complete, dilute with water and extract with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.

Application 3: Precursor for Synthesizing PET Tracers

The 4-bromobutyl group can be modified to incorporate a positron-emitting radionuclide, such as Fluorine-18, for Positron Emission Tomography (PET) imaging. The benzodioxaborole moiety can be used in radiofluorination reactions.[3]

Experimental Protocol: Radiofluorination for PET Tracer Synthesis

This protocol is a representative procedure for the synthesis of an [¹⁸F]-labeled PET tracer from a boronic ester precursor.

Materials:

-

This compound derivative (as precursor)

-

[¹⁸F]Fluoride (produced in a cyclotron)

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile

-

Automated radiosynthesis module

Procedure:

-

Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.

-

Elute the [¹⁸F]fluoride into the reactor of the synthesis module using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

-

Azeotropically dry the [¹⁸F]fluoride by repeated evaporation with anhydrous acetonitrile.

-

Add a solution of the boronic ester precursor in an anhydrous solvent (e.g., DMSO or DMF) to the dried [¹⁸F]fluoride.

-

Heat the reaction mixture (e.g., 100-120 °C) for a specified time (e.g., 10-15 minutes).

-

Cool the reaction mixture and purify the crude product using semi-preparative HPLC.

-

The collected radioactive fraction is formulated in a suitable buffer for injection.

Radiosynthesis Workflow Diagram

Application 4: Potential Building Block for Enzyme Inhibitors (PARP & BRD4)

The structural motif derived from this compound can be incorporated into the scaffolds of various enzyme inhibitors. Poly(ADP-ribose) polymerase (PARP) and Bromodomain-containing protein 4 (BRD4) are two important targets in cancer therapy where such building blocks could be utilized.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP inhibitors exploit the concept of synthetic lethality in cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations.[4]

Signaling Pathway: BRD4 Inhibition

BRD4 inhibitors block the interaction between BRD4 and acetylated histones, leading to the downregulation of oncogenes like MYC.

References

- 1. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radiosynthesis and characterization of [18F]BS224: a next-generation TSPO PET ligand insensitive to the rs6971 polymorphism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]